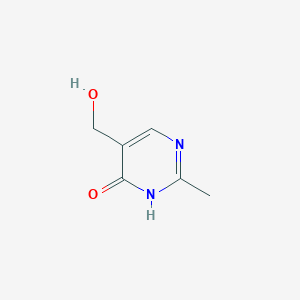

5-(Hydroxymethyl)-2-methylpyrimidin-4-OL

Description

Significance of Pyrimidine (B1678525) Derivatives in Pharmaceutical and Biomedical Sciences

Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com This fundamental structure is a cornerstone in medicinal chemistry and biochemistry. nih.gov Pyrimidine derivatives are integral components of all living organisms, most notably as the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of nucleic acids, DNA and RNA. gsconlinepress.com

The pyrimidine scaffold's prevalence in nature has made it a privileged structure in drug discovery. nih.gov Medicinal chemists have extensively explored pyrimidine derivatives, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. gsconlinepress.commdpi.com These activities include:

Anticancer: Many pyrimidine derivatives have been developed as anticancer agents, such as fluorouracil and gefitinib. mdpi.comnih.gov They often work by inhibiting enzymes crucial for cancer cell proliferation. nih.govmdpi.com

Antiviral: The structural similarity of pyrimidine derivatives to natural nucleosides allows them to interfere with viral replication, leading to their use as antiviral drugs. nih.govnih.gov

Antimicrobial: Various synthetic pyrimidines exhibit potent antibacterial and antifungal properties. mdpi.comwisdomlib.org

Anti-inflammatory: Certain pyrimidine compounds have shown significant anti-inflammatory and analgesic effects. wisdomlib.orgijpsr.com

Other Applications: The biological spectrum of pyrimidines also extends to antihypertensive, anticonvulsant, antioxidant, and antidiabetic properties. mdpi.comwisdomlib.org

The versatility of the pyrimidine ring, its ability to interact with numerous biological targets, and the relative ease of its synthesis contribute to its enduring importance in the pharmaceutical and biomedical sciences. nih.govmdpi.com

Contextualization of Hydroxymethyl Pyrimidines as a Class of Biological Interest

The introduction of a hydroxymethyl (-CH₂OH) group to the pyrimidine ring creates a specific subclass of derivatives with distinct biological potential. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to biological targets like enzymes and receptors. It also serves as a synthetic handle for further molecular modifications.

Research has highlighted the importance of hydroxymethyl-substituted pyrimidines in several therapeutic areas:

Antiviral and Antineoplastic Activity: Studies on nucleoside analogues, where a sugar moiety is attached to the pyrimidine base, have shown that modifications on the pyrimidine ring, including the addition of a hydroxymethyl group at the C-5 position, can lead to potent biological activity. For instance, 5-(hydroxymethyl)-2'-deoxyuridine has demonstrated inhibitory effects against the replication of herpes simplex virus type 1 (HSV-1) and the growth of certain cancer cell lines. nih.gov The hydroxymethyl group appears to facilitate binding to viral enzymes like pyrimidine deoxyribonucleoside kinase. nih.gov

Precursors to Essential Cofactors: The closely related compound, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a crucial biogenetic precursor to thiamine (B1217682) pyrophosphate (TPP), the active form of vitamin B1. wikipedia.org In microorganisms and plants, HMP is phosphorylated and then coupled with a thiazole (B1198619) moiety to form this essential cofactor, which is vital for carbohydrate metabolism. wikipedia.org This underscores the fundamental biological role of the hydroxymethylpyrimidine structure.

Development of Novel Therapeutics: The synthesis of various hydroxymethyl-tetrahydrofuranyl pyrimidines has yielded compounds with significant inhibitory effects on the growth of human leukemia (HL-60) cells, indicating potential for anticancer applications. nih.gov

The presence of the hydroxymethyl group, therefore, confers specific chemical and biological properties that researchers have exploited to design molecules with targeted therapeutic actions.

Overview of Current Research Landscape on 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL and Closely Related Analogues

Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. However, the research landscape for its closely related analogues is rich and provides significant insights into its potential biological relevance. The primary focus of research in this area has been on its 4-amino analogue and other C-5 substituted pyrimidines.

The most studied analogue is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), also known as toxopyrimidine. It is recognized as a key intermediate in the biosynthesis of thiamine (Vitamin B1) in a wide variety of organisms, including bacteria, yeasts, and plants. wikipedia.org In bacteria, it is formed from the purine (B94841) precursor 5-aminoimidazole ribotide (AIR) by the action of radical SAM enzymes like phosphomethylpyrimidine synthase. wikipedia.org

Beyond its role in thiamine biosynthesis, research into other hydroxymethyl pyrimidine analogues has revealed a range of biological activities. These studies often involve modifying the pyrimidine core to explore structure-activity relationships (SAR) for various therapeutic targets.

The table below summarizes key research findings on closely related analogues of this compound.

| Compound/Analogue Class | Key Research Finding(s) | Application/Area of Interest | Reference(s) |

| 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) | A key biological precursor to Thiamine (Vitamin B1) pyrophosphate. | Biochemistry, Microbiology, Nutrition | wikipedia.org |

| 5-(Hydroxymethyl)-2'-deoxyuridine | Inhibits replication of herpes simplex virus type 1 (HSV-1) and growth of murine Sarcoma 180 and L1210 cancer cells. | Antiviral, Antineoplastic | nih.gov |

| 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl pyrimidines | Certain synthesized analogues showed significant inhibition on the growth of HL-60 (human leukemia) cells. | Antineoplastic | nih.gov |

| 5-Substituted Acyclic Pyrimidine Nucleosides | Acyclic nucleoside analogues with a hydroxymethyl group have been explored for their potential as anti-Hepatitis B Virus (HBV) agents. | Antiviral | acs.org |

This body of research indicates that while this compound itself is not a primary focus, its core structure is part of a class of compounds with proven and diverse biological significance, from fundamental metabolic pathways to potential therapeutic applications in virology and oncology.

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,9H,3H2,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTZFOQANXUZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563935 | |

| Record name | 5-(Hydroxymethyl)-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-30-6 | |

| Record name | 5-(Hydroxymethyl)-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-2-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxymethyl 2 Methylpyrimidin 4 Ol and Its Analogues

Strategies for Pyrimidine (B1678525) Ring Construction with Hydroxymethyl and Methyl Substitution

The synthesis of the 5-(hydroxymethyl)-2-methylpyrimidin-4-ol core relies on established and innovative methods for pyrimidine ring formation. Key challenges include the controlled installation of the methyl and hydroxymethyl groups at the C2 and C5 positions, respectively.

Cyclization Approaches for the Pyrimidine Scaffold

The construction of the pyrimidine ring is most commonly achieved through condensation reactions, where acyclic precursors are cyclized to form the heterocyclic core. nih.gov These methods offer versatility in introducing desired substituents.

A primary strategy involves the condensation of a three-carbon unit with an amidine. For the synthesis of the target molecule, acetamidine (B91507) would serve as the source for the N-C-N fragment, which incorporates the 2-methyl group. The three-carbon component would need to be appropriately functionalized to yield the 5-hydroxymethyl and 4-ol substituents after cyclization.

General cyclization strategies often employ a [3+3] or [4+2] cycloaddition approach. mdpi.com For instance, α,β-unsaturated ketones can condense with amidines, or more complex multi-component reactions can be utilized to build the pyrimidine scaffold in a single step. mdpi.comnih.gov The choice of base, such as sodium ethoxide (NaOEt) or sodium carbonate (Na₂CO₃), and reaction conditions can significantly influence the reaction's efficiency and yield. nih.gov

A more advanced "deconstruction-reconstruction" strategy has also been developed for diversifying existing pyrimidine structures. This method involves the ring-opening of a pyrimidine into an iminoenamine intermediate, which can then be re-cyclized with different partners to generate novel analogues. nih.gov

The table below summarizes common cyclization precursors for pyrimidine synthesis.

| Precursor 1 (N-C-N source) | Precursor 2 (C-C-C source) | Resulting Scaffold | Reference |

| Amidine | β-Dicarbonyl compound | Substituted pyrimidine | nih.gov |

| Amidine | α,β-Unsaturated ketone | Substituted pyrimidine | mdpi.comnih.gov |

| Urea/Thiourea | Malonic acid derivative | Barbiturate/Thiobarbiturate | rsc.org |

| Li₂CN₂ | Various organic synthons | Cytosine, Thymine | oup.com |

Regioselective Introduction of the Hydroxymethyl Group

Introducing the hydroxymethyl group at the C5 position with high regioselectivity is a critical step. This can be accomplished either by using a starting material that already contains the desired functionality or by functionalizing the pyrimidine ring after its formation.

One common precursor for introducing the C5-substituent is a derivative of malonic acid or ethyl acetoacetate. For instance, ethyl 2-(hydroxymethyl)acetoacetate could be condensed with acetamidine. The regioselectivity of the cyclization would be key to ensuring the formation of the desired isomer.

Alternatively, a pre-formed pyrimidine ring can be functionalized. While direct hydroxymethylation can be challenging, a common route involves formylation at the C5 position followed by reduction. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles. The resulting pyrimidine-5-carbaldehyde (B119791) can then be selectively reduced to the hydroxymethyl group using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

In biological systems, the hydroxymethyl group of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a close analogue and a precursor to vitamin B₁, is installed with absolute regioselectivity by enzymes like phosphomethylpyrimidine synthase. wikipedia.org This enzymatic reaction converts the purine (B94841) precursor 5-aminoimidazole ribotide (AIR) into HMP-P, demonstrating nature's precise control over this transformation. wikipedia.org

Methyl Group Installation and Retention

The 2-methyl group is typically incorporated into the pyrimidine ring during the cyclization step. The most straightforward method is to use acetamidine as the N-C-N component in the condensation reaction. nih.govmdpi.com The methyl group of acetamidine is generally stable and is retained throughout the cyclization and subsequent reaction steps.

In medicinal chemistry, the strategic placement of methyl groups can have a profound impact on a molecule's biological activity and metabolic stability. nih.gov For example, introducing a methyl group can restrict the rotation of adjacent rings, leading to a more specific interaction with a biological target. nih.govacs.org The methyl group can also block sites of metabolic oxidation, thereby increasing the drug's half-life. acs.org

Once installed, the C2-methyl group is relatively unreactive under many conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting it. However, under strong oxidizing conditions, it can be converted into a carboxylic acid. youtube.com

Functional Group Interconversions on the Hydroxymethyl Pyrimidine Moiety

The hydroxyl and hydroxymethyl groups on the pyrimidine ring are versatile handles for further chemical modification, allowing for the synthesis of a diverse library of analogues.

Oxidation and Reduction Pathways of the Hydroxymethyl Group

The hydroxymethyl group at the C5 position exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction, which provides access to other important functional groups.

Oxidation Pathways: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant determines the final product.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern or Pfitzner-Moffatt oxidation are typically used to stop the oxidation at the aldehyde stage (pyrimidine-5-carbaldehyde). organic-synthesis.com

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) can oxidize the hydroxymethyl group, or even a methyl group, directly to a carboxylic acid (2-methyl-4-oxo-4,5-dihydro-pyrimidine-5-carboxylic acid). youtube.comcdnsciencepub.com

The resulting aldehyde and carboxylic acid are valuable intermediates for further derivatization, such as reductive amination or amide coupling reactions.

Reduction Pathways: The corresponding pyrimidine-5-carboxylic acid or its ester derivative can be reduced to the 5-hydroxymethyl group.

From Carboxylic Acid/Ester: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are required to reduce a carboxylic acid or ester to a primary alcohol. libretexts.orgelte.hu The reaction typically proceeds through an aldehyde intermediate, which is rapidly reduced further. libretexts.org

The table below summarizes common reagents for these transformations.

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Alcohol to Aldehyde | PCC, DMP, Swern (DMSO, Oxalyl chloride) | Aldehyde | organic-synthesis.com |

| Alcohol to Carboxylic Acid | KMnO₄, Jones Reagent | Carboxylic Acid | youtube.comorganic-synthesis.com |

| Carboxylic Acid to Alcohol | LiAlH₄, BH₃·THF | Alcohol | libretexts.orgelte.hu |

| Ester to Alcohol | LiAlH₄, DIBAL-H | Alcohol | libretexts.org |

Derivatization of the Hydroxyl Functionality

The hydroxyl group of the C5-hydroxymethyl substituent can be readily converted into a variety of other functional groups, serving as a key point for structural diversification. These transformations are standard in organic synthesis. solubilityofthings.comvanderbilt.edu

Esterification: The hydroxyl group can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form esters. Fischer esterification (acid-catalyzed reaction with a carboxylic acid) or reaction with an acyl chloride in the presence of a base are common methods. The Mitsunobu reaction provides another mild method for ester formation. organic-synthesis.comvanderbilt.edu

Etherification: Formation of ethers can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. organic-synthesis.com

Conversion to Halides: The hydroxyl group can be substituted by a halogen. Thionyl chloride (SOCl₂) is used for conversion to chlorides, phosphorus tribromide (PBr₃) for bromides, and the Appel reaction (using PPh₃ and CCl₄, CBr₄, or I₂) is a versatile method for introducing chlorine, bromine, or iodine, respectively. vanderbilt.edu

Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) converts the alcohol into a sulfonate ester (tosylate, mesylate). These sulfonates are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. vanderbilt.edu

These derivatizations allow for the attachment of various side chains and functional moieties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Reactions at the Pyrimidine Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring of this compound and its analogues are key sites for chemical functionalization. These reactions, primarily N-alkylation and N-acylation, allow for the introduction of a wide range of substituents, thereby modulating the compound's physicochemical properties and potential applications.

N-Alkylation:

The alkylation of the nitrogen atoms in pyrimidin-4-one systems can be influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. While direct N-alkylation of this compound is not extensively documented in publicly available literature, general principles for the N-alkylation of related hydroxypyridines and pyrimidones can be applied. For instance, catalyst- and base-free methods have been developed for the specific N-alkylation of 2-hydroxypyridines using organohalides, which could offer a regioselective approach for functionalizing the pyrimidine nitrogen. nih.govresearchgate.net

More advanced catalytic systems, such as those employing iridium-phosphine functionalized metal-organic frameworks (MOFs), have demonstrated high efficiency in the N-alkylation of amines with alcohols via a borrowing hydrogen pathway. nih.gov This atom-economical method could potentially be adapted for the N-alkylation of pyrimidin-4-ols. Another approach involves the use of heterogeneous catalysts, like ammonium (B1175870) sulfate (B86663) coated on hydrothermal carbon, for the N-alkylation of pyrimidines, offering the advantages of easy separation and catalyst reusability. nih.gov

A study on the alkylation of 1,2,3,4-tetrahydrobenzo[c] nih.govnih.govnaphthyrin-5(6H)-one, a related heterocyclic system, showed that the choice of base and solvent significantly impacts the regioselectivity between N- and O-alkylation. nih.gov While direct alkylation often favored the O-alkylated product, specific conditions could be tailored to achieve N-alkylation.

| Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Organohalides | 2-Hydroxypyridines | N-alkylated pyridones | Catalyst- and base-free, high N-selectivity. nih.govresearchgate.net |

| Ir-phosphine MOF | Amines, Alcohols | N-alkylated amines | Heterogeneous catalysis, recyclable, atom-economical. nih.gov |

| (NH₄)₂SO₄@HTC | Pyrimidines | N-alkylated pyrimidines | Inexpensive, environmentally friendly heterogeneous catalyst. nih.gov |

N-Acylation:

The N-acylation of pyrimidin-4-ol derivatives introduces an acyl group onto a ring nitrogen, which can serve as a key step in the synthesis of more complex molecules. Similar to alkylation, the regioselectivity of acylation can be controlled by the reaction conditions. While specific examples for this compound are scarce, related transformations on similar scaffolds provide valuable insights.

Advanced Synthetic Techniques and Optimization for Yield and Purity

The efficient synthesis of this compound and its derivatives with high yield and purity is crucial for its practical applications. General strategies for fine chemical synthesis, such as optimizing reaction kinetics by adjusting temperature, pressure, and reactant concentrations, are applicable. azom.com The choice of appropriate equipment and purification methods, including agitated nutsche filter dryers (ANFDs) for solid-liquid separation and efficient drying, can significantly enhance both yield and purity. azom.com

For pyrimidine synthesis in general, one-pot, two-stage base/acid-mediated reactions have been developed. For example, the condensation of S-alkylisothiourea with β-ketoesters provides 4-pyrimidone-2-thioethers in good to excellent yields and has been successfully applied to large-scale synthesis. nih.gov Such one-pot procedures offer advantages in terms of operational simplicity and reduced waste generation.

The purification of the final products is a critical step. For related compounds like 5-hydroxymethylfurfural (B1680220) (HMF), which also possesses a hydroxymethyl group, crystallization from solvents like methyl tert-butyl ether (MTBE) has been shown to yield high-purity products. researchgate.net Chromatographic techniques are also commonly employed for the purification of pyrimidine derivatives.

| Technique | Purpose | Advantages |

| Optimization of Reaction Kinetics | Increase reaction efficiency and yield. | Higher throughput, reduced side products. azom.com |

| One-Pot Synthesis | Streamline multi-step reactions. | Reduced workup, time and resource efficient. nih.gov |

| Agitated Nutsche Filter Dryer (ANFD) | Solid-liquid separation and drying. | Contained processing, improved yield and purity. azom.com |

| Crystallization | Purification of solid products. | High purity, scalable. researchgate.net |

Synthesis of Conjugates and Metal Complexes for Enhanced Utility

Conjugates:

The functional groups on this compound, particularly the hydroxyl and potentially the pyrimidine nitrogens, provide handles for conjugation to other molecules, such as biomolecules or synthetic polymers. This can impart new properties or functionalities to the parent compound. For instance, antibody-drug conjugates (ADCs) are a major class of bioconjugates where a cytotoxic drug is linked to a monoclonal antibody. nih.govsynmedchem.com While no specific ADCs of this compound are reported, the principles of conjugation, such as forming amide bonds between a drug and a protein, could be applied. nih.gov

The synthesis of conjugates often involves the use of linking molecules. For example, hydroxycinnamic acids have been conjugated to 5'-deoxy-5-fluorocytidine (B193531) to create potential anti-pancreatic cancer agents. nih.gov The synthesis of such amide conjugates can be achieved using coupling reagents like PyBOP or EDCI.

Metal Complexes:

The oxygen and nitrogen atoms in this compound and its analogues are potential coordination sites for metal ions, leading to the formation of metal complexes with unique structural and electronic properties. The chelation of metal ions by organic ligands is a vast field with applications ranging from therapy to catalysis. nih.gov

Hydroxypyridinones, which are structurally related to hydroxypyrimidines, are well-known for their strong chelation of hard metal ions like Fe(III), Al(III), and Ga(III). rsc.orgnih.gov A study on a Schiff base derivative of a related pyridoxal (B1214274) compound, (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, demonstrated its ability to act as a tridentate ligand, coordinating to a Cu(II) ion through the phenolic oxygen, azomethine nitrogen, and amine nitrogen to form a square planar complex. researchgate.net This suggests that this compound could also form stable complexes with various transition metals.

The synthesis of such complexes typically involves reacting the ligand with a metal salt in a suitable solvent. researchgate.netbanglajol.info The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and coordination geometry.

| Ligand Type | Metal Ion(s) | Complex Geometry | Potential Application |

| Hydroxypyridinone derivatives | Fe(III), Al(III), Ga(III) | Octahedral | Metal chelation therapy. rsc.orgnih.gov |

| (E)-4-(((2-amino-5-chlorophenyl)imino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | Cu(II) | Square Planar | Catalysis, materials science. researchgate.net |

| Functionalized Pyrimidines | Various Transition Metals | Varies (e.g., tetrahedral, octahedral) | Catalysis, medicinal chemistry. researchgate.netbanglajol.info |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Hydroxymethyl 2 Methylpyrimidin 4 Ol

High-Resolution Structural Determination Methods

High-resolution methods are critical for piecing together the molecular puzzle, from atomic connectivity to the three-dimensional arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons.

-OH Protons: The hydroxyl protons (on the pyrimidinol and hydroxymethyl groups) would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. The pyrimidinol -OH proton is expected to be more deshielded due to the aromatic ring and its tautomeric nature.

Aromatic Proton: The single proton on the pyrimidine (B1678525) ring is anticipated to resonate in the aromatic region, typically downfield due to the deshielding effect of the heterocyclic ring.

-CH₂- Protons: The two protons of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet or a pair of doublets, depending on the rotational freedom and coupling to the hydroxyl proton.

-CH₃ Protons: The methyl group protons at the 2-position would give rise to a sharp singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| Pyrimidinol -OH | 9.0 - 11.0 | Broad Singlet |

| Aromatic -H (C6) | 7.5 - 8.0 | Singlet |

| Hydroxymethyl -OH | 4.5 - 5.5 | Broad Singlet |

| Hydroxymethyl -CH₂- | 4.0 - 4.5 | Singlet |

| Methyl -CH₃ | 2.0 - 2.5 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl/Enol Carbon (C4): This carbon will be significantly downfield due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Aromatic Carbons (C2, C5, C6): These carbons will appear in the aromatic region, with their specific shifts influenced by their substituents.

Hydroxymethyl Carbon (-CH₂OH): This carbon will be in the aliphatic region but shifted downfield due to the attached oxygen atom.

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal in the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C4 (C-OH) | 160 - 170 |

| C2 (C-CH₃) | 155 - 165 |

| C6 (C-H) | 130 - 140 |

| C5 (C-CH₂OH) | 115 - 125 |

| -CH₂OH | 55 - 65 |

| -CH₃ | 15 - 25 |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is anticipated due to the stretching vibrations of the hydroxyl groups (both alcoholic and enolic). Hydrogen bonding can significantly broaden this peak.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and hydroxymethyl groups will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring will give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: A strong absorption band in the 1050-1250 cm⁻¹ range is expected from the C-O stretching of the hydroxymethyl group and the pyrimidinol.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N / C=C Stretch | 1400 - 1650 | Medium to Strong |

| C-O Stretch | 1050 - 1250 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₆H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z of 140.14. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of a hydroxyl radical (-•OH): Resulting in a fragment at m/z 123.

Loss of water (H₂O): From the hydroxymethyl group, leading to a fragment at m/z 122.

Loss of a formyl radical (-•CHO): From the hydroxymethyl group, giving a fragment at m/z 111.

Loss of the entire hydroxymethyl group (-•CH₂OH): Resulting in a significant fragment at m/z 109.

Cleavage of the pyrimidine ring: This would lead to a variety of smaller fragments characteristic of pyrimidine derivatives.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Loss | Predicted m/z |

| [C₆H₈N₂O₂]⁺ | Molecular Ion | 140 |

| [C₆H₇N₂O]⁺ | •OH | 123 |

| [C₆H₆N₂O]⁺ | H₂O | 122 |

| [C₅H₅N₂O]⁺ | •CHO | 111 |

| [C₅H₇N₂O]⁺ | •CH₂OH | 109 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding and crystal packing.

A successful single-crystal X-ray diffraction study of this compound would reveal:

Molecular Geometry: The exact bond lengths and angles of the pyrimidine ring and its substituents, confirming the planarity of the ring and the geometry of the methyl and hydroxymethyl groups.

Tautomeric Form: In the solid state, the compound may exist predominantly in the pyrimidin-4-ol form or its pyrimidin-4-one tautomer. X-ray crystallography would definitively identify the existing tautomer.

Intermolecular Interactions: The presence of hydroxyl groups suggests that hydrogen bonding will be a dominant intermolecular force in the crystal lattice. This would likely lead to the formation of extended networks, such as chains or sheets, influencing the crystal's physical properties. For instance, a related compound, 4-[(2-Hydroxyethyl)iminomethyl]-5-hydroxymethyl-2-methylpyridin-3-ol, forms sheets linked by a combination of O—H⋯O and O—H⋯N hydrogen bonds.

Crystal System and Space Group: The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice.

Computational Chemistry and Theoretical Investigations of 5 Hydroxymethyl 2 Methylpyrimidin 4 Ol

Electronic Structure and Molecular Geometry Calculations

The arrangement of atoms and electrons in 5-(hydroxymethyl)-2-methylpyrimidin-4-ol dictates its fundamental chemical and physical properties. Computational chemistry provides powerful tools to model and understand these characteristics at the molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in modern computational chemistry for predicting molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. bohrium.comnih.gov

For a molecule like this compound, DFT calculations would typically be employed to determine its most stable three-dimensional structure. This involves optimizing the geometry of the molecule to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Key parameters obtained from such calculations include bond lengths, bond angles, and dihedral angles.

Based on studies of similar pyrimidine (B1678525) derivatives, the geometry of the pyrimidine ring in this compound is expected to be largely planar, a characteristic of its aromatic nature. The substituents—the methyl group at position 2 and the hydroxymethyl group at position 5—will have specific orientations relative to the ring. DFT calculations can precisely predict these structural details. For instance, calculations on related molecules like pyrrolo[2,3-d]pyrimidines have utilized the B3LYP functional with basis sets such as 6-311G++ to obtain optimized geometries and electronic properties like HOMO-LUMO energy gaps. bohrium.com

Table 1: Predicted Structural Parameters of this compound based on DFT Calculations of Analogous Pyrimidines

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | ~1.34 |

| N1-C6 Bond Length (Å) | ~1.38 |

| C4-C5 Bond Length (Å) | ~1.42 |

| C5-C(hydroxymethyl) Bond Length (Å) | ~1.51 |

| C4-O Bond Length (Å) (enol form) | ~1.35 |

| C4=O Bond Length (Å) (keto form) | ~1.24 |

Note: These are estimated values based on data from related pyrimidine structures and may vary in an actual calculation for the specific molecule.

Conformational Analysis and Energetic Landscapes

The presence of the hydroxymethyl group (-CH₂OH) at position 5 introduces conformational flexibility to the molecule. The rotation around the C5-C(hydroxymethyl) bond leads to different spatial arrangements of the hydroxyl group relative to the pyrimidine ring. These different arrangements, or conformers, will have different energies.

A conformational analysis, typically performed using DFT or other computational methods, can map out the energetic landscape of these rotations. nih.gov This involves calculating the energy of the molecule at various dihedral angles of the hydroxymethyl group. The results of such an analysis would reveal the most stable conformer(s) and the energy barriers between them. It is plausible that intramolecular hydrogen bonding between the hydroxymethyl group and the adjacent nitrogen atom or the oxygen at position 4 could play a significant role in stabilizing certain conformations. Studies on substituted prolines have shown how substituents can impose significant conformational biases. nih.gov

The energetic landscape provides crucial information about the molecule's flexibility and the populations of different conformers at a given temperature. rsc.org

Tautomeric Predominance and Interconversion Mechanisms

One of the most critical aspects of the chemistry of 4-hydroxypyrimidines is their ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton.

Enol-Keto Tautomerism and Solvent Effects

This compound can exist in at least two tautomeric forms: the enol form (4-hydroxy) and the keto form (4-oxo or pyrimidinone). Theoretical and experimental studies on the parent molecule, 4-hydroxypyrimidine (B43898), have shown that the tautomeric equilibrium is highly dependent on the surrounding environment. nih.govchemicalbook.com

In the gas phase, the enol and keto forms can have comparable energies. However, in polar solvents, the keto form is generally found to be significantly more stable. researchgate.net This is due to the greater dipole moment of the keto tautomer, which leads to stronger interactions with polar solvent molecules. The introduction of substituents can further influence this equilibrium. nih.govacs.org For this compound, it is expected that the keto form, 5-(hydroxymethyl)-2-methylpyrimidin-4(3H)-one, will be the predominant tautomer in solution.

Computational studies can quantify the relative energies of the tautomers in different solvents, often using implicit solvent models like the Polarizable Continuum Model (PCM). These calculations can predict the tautomeric ratio in various environments. acs.orgnih.gov The interconversion between the enol and keto forms can proceed through different mechanisms, including direct intramolecular proton transfer or solvent-assisted proton transfer, with the latter generally having a lower activation energy. chemicalbook.com

Table 2: Predicted Relative Stabilities of Tautomers of 4-Hydroxypyrimidine Derivatives

| Tautomer | Gas Phase (Relative Energy, kcal/mol) | Aqueous Solution (Relative Energy, kcal/mol) |

| 4-Hydroxy (enol) | 0 - 2 | 5 - 10 |

| 4-Oxo (keto) | 0 (Reference) | 0 (Reference) |

Note: These are generalized values based on literature for 4-hydroxypyrimidine and its derivatives. The keto form is typically the more stable tautomer, especially in solution.

Analysis of Intramolecular and Intermolecular Interactions

The stability and reactivity of this compound are also governed by a network of interactions within the molecule and with its neighbors.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and other chemical concepts. wiley-vch.de Developed by Richard Bader, AIM provides a rigorous basis for understanding chemical bonding and interactions.

An AIM analysis of this compound would involve calculating the electron density and its derivatives. This allows for the identification of critical points in the electron density, which correspond to atomic nuclei (attractors), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).

The properties of the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of chemical bonds. For instance, a high value of ρ at a BCP is indicative of a strong covalent bond, while the sign of ∇²ρ can distinguish between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. A computational study on a related pyridine (B92270) derivative utilized AIM to evaluate the strength of bonding interactions. nih.gov

AIM can be particularly insightful for characterizing intramolecular hydrogen bonds, such as a potential interaction between the hydroxymethyl group and a nitrogen atom of the pyrimidine ring. The presence of a bond path and a BCP between the hydrogen and the acceptor atom would provide clear evidence for such an interaction.

Table 3: Illustrative AIM Parameters for Bonds in a Pyrimidine Ring System

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| C=C | ~0.30 | < 0 | Covalent, shared interaction |

| C-N | ~0.35 | < 0 | Covalent, shared interaction |

| C-H | ~0.25 | < 0 | Covalent, shared interaction |

| O-H···N (intramolecular H-bond) | ~0.02 - 0.05 | > 0 | Closed-shell, hydrogen bond |

Note: These are representative values from AIM analyses of similar heterocyclic systems and serve to illustrate the type of data obtained.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a detailed picture of the bonding and electronic interactions between atoms. This analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For a molecule like this compound, an NBO analysis would provide critical insights into its electronic structure and stability. The key aspects that would be investigated include:

Hybridization and Bonding: NBO analysis would detail the hybridization of the atomic orbitals on each atom (carbon, nitrogen, and oxygen) and the composition of the sigma (σ) and pi (π) bonds within the pyrimidine ring and its substituents.

Charge Distribution: The analysis provides a natural population analysis (NPA), which calculates the charge distribution on each atom. This information is vital for understanding the molecule's electrostatic potential, identifying reactive sites (nucleophilic and electrophilic centers), and predicting how the molecule might interact with other molecules or biological targets.

Hypothetical NBO Analysis Data for this compound

The following table represents the type of data that would be generated from an NBO analysis. The values are purely illustrative to demonstrate the format and nature of the findings.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C2-N3) | Value | Lone Pair -> Antibonding π |

| LP(1) O4 | σ(C4-C5) | Value | Lone Pair -> Antibonding σ |

| π(C5-C6) | π(N1-C2) | Value | π -> Antibonding π |

| σ(C5-C7) | σ(C4-O4) | Value | σ -> Antibonding σ |

E(2) represents the stabilization energy associated with the electron delocalization from the donor to the acceptor orbital.

Molecular Dynamics Simulations and Ligand-Target Docking Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment, such as a solvent or a biological receptor.

When combined with molecular docking, which predicts the preferred orientation of a ligand when bound to a target molecule, MD simulations can offer profound insights into the stability and nature of ligand-receptor complexes.

For this compound, these studies would be invaluable for understanding its potential biological activity:

Conformational Analysis: MD simulations would reveal the accessible conformations of the molecule in a given environment (e.g., in water). This is particularly important for the flexible hydroxymethyl group, as its orientation can significantly influence intermolecular interactions.

Ligand-Target Docking: Docking studies would be employed to predict how this compound might bind to the active site of a specific protein. This involves scoring different binding poses to identify the most favorable one. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Binding Stability and Free Energy: Following a docking study, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose over time. These simulations can also be used to calculate the binding free energy, which provides a quantitative measure of the affinity of the ligand for its target.

Illustrative Docking and MD Simulation Data for this compound with a Hypothetical Target Protein

This table illustrates the kind of results that would be obtained from a docking and MD simulation study. The data is for exemplary purposes only.

| Parameter | Value | Description |

| Docking Score | -7.5 kcal/mol | Predicted binding affinity from molecular docking. |

| Key Interacting Residues | ASP120, LYS85, TYR150 | Amino acids in the binding site forming key interactions. |

| Hydrogen Bonds | O(hydroxyl) - ASP120 (side chain) | A crucial hydrogen bond stabilizing the complex. |

| N(pyrimidine) - LYS85 (backbone) | Another important hydrogen bond interaction. | |

| RMSD of Ligand | 1.2 Å | Root Mean Square Deviation of the ligand during MD simulation, indicating stability in the binding pocket. |

| Binding Free Energy (MM/PBSA) | -30.2 kcal/mol | Calculated binding free energy from MD simulations, suggesting a stable complex. |

Structure Activity Relationship Sar and Rational Design in Hydroxymethyl Pyrimidines

Correlation of Structural Modifications with Biological Potency and Selectivity

The biological activity of pyrimidine (B1678525) derivatives is highly sensitive to structural modifications at the C2, C4, and C5 positions of the ring. Structure-activity relationship (SAR) studies aim to convert observations from these modifications into informative molecular insights. drugdesign.org

For instance, in the development of kinase inhibitors, the pyrimidine core often serves as a hinge-binding motif. nih.gov Structure-based optimization of a pan-kinase pyrimidine scaffold demonstrated that modifications could significantly improve selectivity. By altering substituents, researchers were able to generate a selective inhibitor for the hSMG-1 kinase, minimizing activity against other kinases like mTOR and CDK. nih.gov

In a different series based on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), modifications to the core structure and its substituents highlighted critical SAR trends. The replacement of the indazole core with a pyrazolopyridinyl pyrimidine led to the development of Riociguat, a potent soluble guanylate cyclase (sGC) stimulator. nih.gov This demonstrates that the central heterocyclic system is a key determinant of biological potency. Further studies on this class showed that substitution at the R¹ position with an ortho-fluoro benzyl (B1604629) group was optimal for activity. nih.gov

The table below, derived from SAR studies on YC-1 analogues targeting sGC, illustrates how structural changes impact biological activity. nih.gov

| Compound Modification | Core Structure | R¹ Substituent | R² Substituent | Observed Activity Trend |

|---|---|---|---|---|

| Core Variation | Pyrazolopyridinyl Pyrimidine | Benzyl | Hydroxymethyl | Enhanced Potency (led to Riociguat) nih.gov |

| R¹ Substitution | Pyrazolopyridinyl Pyrimidine | ortho-Fluoro Benzyl | Hydroxymethyl | Optimal Activity nih.gov |

| R² Substitution | Pyrazolopyridinyl Pyrimidine | ortho-Fluoro Benzyl | Ether Group | Good Activity nih.gov |

| R² Substitution | Pyrazolopyridinyl Pyrimidine | ortho-Fluoro Benzyl | Sulfonamide | Poor Activity nih.gov |

These examples underscore that potency and selectivity are not governed by a single feature but by the collective contribution of the core scaffold and its substituents.

Identification of Key Pharmacophoric Elements and Binding Motifs

A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for biological activity. fiveable.mefiveable.me For hydroxymethyl pyrimidines, several key elements constitute the pharmacophore.

The pyrimidine ring itself is a fundamental pharmacophoric feature. Its nitrogen atoms frequently act as hydrogen bond acceptors, anchoring the molecule within the binding site of a target protein, a common motif in kinase inhibitors. drugdesign.org The aromatic nature of the ring also allows for π-π stacking interactions. researchgate.net

The hydroxymethyl group at the C5 position is another critical element. The hydroxyl (-OH) moiety can serve as both a hydrogen bond donor and acceptor, forming specific, directional interactions that can significantly enhance binding affinity and specificity. nih.gov In the case of YC-1 derivatives, the presence of the 5'-hydroxymethyl group on the furyl ring was found to be a favorable substituent for activity. nih.gov

Pharmacophore models can be generated using ligand-based or structure-based methods to guide the discovery of new compounds. nih.govnih.gov These models typically define the spatial arrangement of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. fiveable.meresearchgate.net

The table below summarizes the key pharmacophoric features generally observed for pyrimidine-based inhibitors.

| Pharmacophoric Feature | Structural Element | Potential Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Interaction with protein hinge region | drugdesign.org |

| Hydrogen Bond Donor/Acceptor | C5-Hydroxymethyl Group | Specific interactions with active site residues | nih.gov |

| Aromatic/Hydrophobic Region | Pyrimidine Ring | π-π stacking, hydrophobic interactions | researchgate.net |

| Substituent Interaction Point | C2-Methyl Group | Fills hydrophobic pockets, influences orientation | nih.gov |

Impact of Substituent Effects (Electronic, Steric) on Activity

The electronic and steric properties of substituents on the pyrimidine ring profoundly influence the molecule's interaction with its target. Electronic effects modify the charge distribution of the pyrimidine ring, affecting the strength of hydrogen bonds and other electrostatic interactions. For example, the introduction of an electron-withdrawing group like fluorine on a benzyl substituent was shown to be optimal in one series, suggesting a specific electronic requirement for potent activity. nih.gov

Stereochemical Implications in Ligand-Receptor Interactions

Stereochemistry is a critical factor in drug design, as biological macromolecules like proteins are chiral and often exhibit stereospecific binding. fiveable.me The introduction of a chiral center into a hydroxymethyl pyrimidine derivative can lead to enantiomers or diastereomers with markedly different biological activities, affinities, or metabolic profiles.

While specific stereochemical studies on 5-(hydroxymethyl)-2-methylpyrimidin-4-ol are not prominent in the available literature, the principles of stereospecificity are universally applicable. If the hydroxymethyl group at the C5 position were to be further substituted, for example, creating a 1-hydroxyethyl group, a new chiral center would be introduced. The resulting (R) and (S) enantiomers would orient their substituents differently in 3D space. This could lead to one enantiomer having a more favorable interaction with a specific amino acid residue in the target's binding site, while the other might experience a steric clash, resulting in a significant difference in potency. This principle of induced fit, where ligand binding can cause conformational changes in the target, is often highly sensitive to the ligand's stereochemistry. fiveable.me

Computational Approaches in SAR Elucidation and Molecular Design

Computational chemistry is an indispensable tool in modern rational drug design, enabling the elucidation of SAR and guiding the design of novel molecules. bioexcel.eunih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics calculations are routinely employed.

Molecular docking is used to predict the preferred binding orientation of a ligand to its target and to estimate the strength of the interaction. nih.gov This method was used to rationalize the activity of pyrazolo[3,4-d]pyrimidines, providing insights into their binding modes within a protein active site. nih.gov

Structure-based pharmacophore models can be generated from a protein-ligand complex to perform virtual screening of large compound libraries, identifying new molecules with the potential to bind to the target. nih.govnih.gov This approach accelerates the hit identification phase of drug discovery. fiveable.me

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed understanding of a molecule's electronic structure, reactivity, and vibrational properties. nih.gov Such calculations can help explain the impact of electronic substituent effects on the pyrimidine core. By predicting how modifications will affect molecular properties, computational models help prioritize the synthesis of compounds with a higher probability of success, making the drug design process more efficient. youtube.com

Analytical Methodologies for Research and Characterization of Hydroxymethyl Pyrimidines

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a polar compound like 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and determining its concentration in solution. The analysis of pyrimidine (B1678525) derivatives is frequently performed using reversed-phase HPLC. researchgate.net This mode of chromatography utilizes a non-polar stationary phase and a polar mobile phase. The retention of polar analytes like hydroxymethyl pyrimidines is often managed by careful control of the mobile phase pH. researchgate.net

For the analysis of pyrimidine derivatives, C8 and C18 silica (B1680970) gel columns are commonly employed. researchgate.net The separation can be achieved using either isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the mobile phase composition is varied during the analysis to achieve optimal separation of compounds with different polarities. researchgate.net

Table 1: Illustrative HPLC Parameters for Pyrimidine Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18 silica gel (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 50 mM Acetate (B1210297) Buffer (pH 4.0) B: Methanol (B129727) |

| Elution Mode | Isocratic (e.g., 97:3 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

This table presents a hypothetical set of starting conditions for method development, based on published methods for similar compounds.

Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, can also be an alternative for the separation of purine (B94841) and pyrimidine derivatives. nih.gov

For highly sensitive and selective detection, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. LC-MS/MS is particularly valuable for the diagnosis of inborn errors of pyrimidine metabolism by analyzing urine samples. nih.govnih.gov

In a typical LC-MS/MS workflow for pyrimidine analysis, a reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column is used for separation. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions would be detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces background noise.

Table 2: Representative LC-MS/MS Parameters for Pyrimidine Derivative Analysis

| Parameter | Example Condition |

|---|---|

| LC Column | HILIC (150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile (B52724)/Ammonium (B1175870) Formate B: Water/Ammonium Formate |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Analyte-specific (e.g., for a related compound) |

| Sample Preparation | Dilution, protein precipitation, or solid-phase extraction |

This table provides an example of LC-MS/MS conditions that could be adapted for the analysis of this compound.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantitative analysis of pyrimidine derivatives in bulk or in simple solutions. A rapid and sensitive UV-Vis spectroscopic method has been developed for the estimation of a pyrimidine derivative, with a detection wavelength of 275 nm. nih.govnih.gov

To perform a quantitative analysis, a standard solution of this compound of known concentration is prepared in a suitable solvent, such as a mixture of methanol and acetonitrile. nih.gov A calibration curve is then constructed by measuring the absorbance of a series of dilutions of the standard solution at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for pyrimidine derivatives is often in the UV range, and the specific wavelength is influenced by the substituents on the pyrimidine ring. rsc.orgresearchgate.net

Sample Preparation and Matrix Effects in Biological or Synthetic Research

The preparation of samples is a critical step in the analytical workflow, especially for the analysis of compounds in complex matrices such as biological fluids or crude synthetic reaction mixtures. The goal of sample preparation is to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. ufl.edu

For the analysis of pyrimidines in biological fluids like plasma or urine, common sample preparation techniques include:

Protein Precipitation: This is a simple and fast method where a solvent like acetonitrile or perchloric acid is added to the sample to precipitate proteins, which are then removed by centrifugation. bohrium.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a different solvent.

Matrix effects are a significant challenge in quantitative analysis, particularly with LC-MS/MS. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Careful method development and the use of internal standards, preferably isotopically labeled versions of the analyte, are essential to mitigate matrix effects.

Future Prospects and Emerging Research Directions

Discovery and Development of Novel Therapeutic Agents Targeting Specific Diseases

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. gsconlinepress.com The future for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol in this arena lies in its potential as a precursor for novel drugs. Research into structurally similar pyrimidine derivatives has shown significant promise in treating a range of diseases.

For instance, various substituted pyrimidine derivatives have been designed and synthesized as potent inhibitors of key biological targets. One area of intense investigation is the development of pyrimidine-based kinase inhibitors for cancer therapy. researchgate.net Pyrazolo[1,5-a]pyrimidines, which share a fused heterocyclic system with pyrimidine, have been identified as potent inhibitors of protein kinases like EGFR, B-Raf, and CDKs, which are often dysregulated in cancer. researchgate.net Another promising avenue is the development of xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia and gout. mdpi.com Novel 1,2,4-triazolo[1,5-a]pyrimidin-7-ones have demonstrated potent inhibitory activity against this enzyme. mdpi.com

Furthermore, the antimicrobial potential of pyrimidine derivatives is a significant area of future research. gsconlinepress.com Substituted pyrimidine-sulfonamide derivatives have exhibited notable antibacterial properties, suggesting that this compound could serve as a starting point for the development of new antibiotics to combat drug-resistant bacteria. nih.gov The exploration of this compound and its derivatives as inhibitors of leukotriene synthesis also presents opportunities for developing treatments for inflammatory diseases, cardiovascular conditions, and even certain cancers. researchgate.net

Table 1: Therapeutic Potential of Structurally Related Pyrimidine Derivatives

| Derivative Class | Therapeutic Target | Potential Application |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Protein Kinases (EGFR, B-Raf, CDKs) | Cancer Therapy researchgate.net |

| 1,2,4-Triazolo[1,5-a]pyrimidin-7-ones | Xanthine Oxidase | Gout, Hyperuricemia mdpi.com |

| Pyrimidine-Sulfonamides | Bacterial Enzymes | Antibacterial Agents nih.gov |

| 2-Amino-5-hydroxy-4-methylpyrimidines | Leukotriene Synthesis | Inflammatory Diseases, Cancer researchgate.net |

Deeper Elucidation of Biochemical and Cellular Mechanisms

A fundamental aspect of future research will be to unravel the specific biochemical and cellular mechanisms through which this compound and its derivatives exert their effects. This involves identifying their molecular targets and understanding their interactions within biological systems.

The known involvement of a similar compound, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), in the biosynthesis of thiamine (B1217682) (Vitamin B1) provides a critical starting point. wikipedia.orgnih.gov HMP is phosphorylated by hydroxymethylpyrimidine kinase (HMPK) to form HMP monophosphate, a key intermediate in the thiamine biosynthesis pathway. wikipedia.orgnih.gov Future studies could investigate whether this compound can act as a substrate, inhibitor, or modulator of HMPK or other enzymes in this pathway. Understanding these interactions could have implications for developing antimicrobial agents that target bacterial thiamine metabolism. nih.gov

Moreover, research on other pyrimidine derivatives has revealed their ability to interfere with critical cellular processes. For example, certain pyrimidine-based compounds have been shown to act as microtubule targeting agents, disrupting cell division and offering a potential mechanism for anticancer activity. Investigating whether derivatives of this compound can induce similar effects will be a key research direction. The ability of some pyrimidines to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer, also suggests a potential mechanism of action to be explored.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is set to accelerate the exploration of this compound's potential. Advanced computational techniques are becoming indispensable for predicting the properties and biological activities of novel compounds, thereby guiding synthetic efforts and biological testing.

Molecular docking simulations, for instance, can predict the binding affinity and interaction patterns of this compound derivatives with specific protein targets. This approach has been successfully used to identify potent xanthine oxidase inhibitors among a library of 1,2,4-triazolo[1,5-a]pyrimidine analogues, with the computational predictions correlating well with experimental inhibitory activities. mdpi.com Similarly, computational analysis of substituted pyrimidine-sulfonamides has helped in identifying derivatives with promising antibacterial potential. nih.gov

Density Functional Theory (DFT) calculations are another powerful tool for understanding the electronic structure and reactivity of molecules. Such calculations can provide insights into the stability, and potential reaction pathways of this compound derivatives, aiding in the design of new synthetic routes and the prediction of their chemical behavior.

Table 2: Computational and Experimental Synergy in Pyrimidine Research

| Methodology | Application | Example from Related Research |

|---|---|---|

| Molecular Docking | Predicting protein-ligand interactions and binding affinity. | Identification of potent xanthine oxidase inhibitors from a library of pyrimidine analogues. mdpi.com |

| Density Functional Theory (DFT) | Understanding electronic structure, stability, and reactivity. | Elucidating the properties of pyrazolo[1,5-a]pyrimidines-based fluorophores. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Guiding the design of pyrimidine derivatives with enhanced therapeutic properties. |

| High-Throughput Screening (HTS) | Rapidly testing large libraries of compounds for biological activity. | Discovering novel pyrimidine-based enzyme inhibitors. |

Applications in Chemical Biology and Materials Science

The versatility of the pyrimidine scaffold extends beyond therapeutics into the realms of chemical biology and materials science. The unique properties of this compound make it a candidate for the development of novel tools and materials.

In chemical biology, pyrimidine derivatives are being explored as fluorescent probes for imaging and sensing biological processes. For example, pyrimidine-based fluorescent probes have been designed to monitor changes in mitochondrial pH during mitophagy and to selectively visualize the COX-2 enzyme in cancer cells. The structural features of this compound could be functionalized with fluorophores to create novel probes for studying specific cellular events.

In materials science, the ability of pyrimidine derivatives to self-assemble into ordered nanostructures opens up possibilities for creating functional materials. Pyrimidine-based cationic amphiphiles have been shown to self-assemble into nano-aggregates, which could have applications in drug delivery systems. nih.gov The hydrogen-bonding capabilities of the pyrimidinol ring in this compound, along with its hydroxymethyl group, could be exploited to design novel polymers and functional surfaces with specific recognition or catalytic properties. The integration of pyrimidine derivatives into polymer chains could lead to materials with unique optical, electronic, or responsive properties.

Q & A

Q. What are the established synthetic routes for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine ring. Starting with 2-methylthiopyrimidine derivatives, formaldehyde is introduced under basic conditions (e.g., NaOH) to install the hydroxymethyl group. Purification via recrystallization or column chromatography is critical for achieving >90% purity. Key factors include:

- Reagent stoichiometry: Excess formaldehyde ensures complete substitution.

- Temperature: Mild heating (40–60°C) minimizes side reactions.

- Base selection: NaOH or KOH enhances nucleophilicity .

Example Protocol:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | 2-methylthiopyrimidine, formaldehyde, NaOH, 50°C | Hydroxymethylation | |

| 2 | Ethanol recrystallization | Purification |

Q. What common chemical transformations does this compound undergo, and how do reaction conditions dictate product selectivity?

Methodological Answer: The compound participates in three primary reactions:

- Oxidation: The hydroxymethyl group oxidizes to an aldehyde (e.g., using KMnO₄ in acidic conditions) or carboxylic acid (strong oxidants like CrO₃) .

- Substitution: Chlorination (SOCl₂) or amination (NH₃) occurs at the 4-OH position under anhydrous conditions .

- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring, but this requires careful pH control to avoid over-reduction .

Selectivity Tips:

- Use protecting groups (e.g., benzyl for -OH) to direct reactivity .

- Polar aprotic solvents (DMF, DMSO) favor substitution over oxidation .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

| Technique | Application | Example Conditions | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry of substitutions | DMSO-d₆, 400 MHz | |

| HPLC-MS | Assess purity and detect degradation products | C18 column, 0.1% formic acid mobile phase | |

| FT-IR | Identify hydroxyl (3200–3600 cm⁻¹) and pyrimidine ring (1600–1700 cm⁻¹) vibrations | KBr pellet |

Advanced Research Questions

Q. How can regioselectivity be controlled during nucleophilic substitution reactions involving this compound?

Methodological Answer: Regioselectivity is influenced by:

- Protective group strategies: Benzyl or acetyl protection of the 4-OH group directs substitution to the hydroxymethyl position .

- Catalytic systems: Lewis acids (e.g., ZnCl₂) enhance electrophilicity at specific ring positions .

- Solvent effects: Non-polar solvents (toluene) favor less sterically hindered sites .

Case Study:

- Protected intermediate: 4-(Benzyloxy)-2-methylpyrimidin-5-ol undergoes selective amination at the 5-position with NH₃/MeOH .

Q. What evidence supports the potential of this compound as a precursor in antihypertensive drug development?

Methodological Answer: Pyrimidine derivatives exhibit biological activity via:

- Angiotensin-converting enzyme (ACE) inhibition: Structural analogs show IC₅₀ values <10 μM in vitro .

- Hydrogen bonding interactions: The 4-OH and hydroxymethyl groups form stable interactions with ACE active sites (molecular docking studies) .

- In vivo efficacy: Related compounds reduce systolic blood pressure by 15–20% in rodent models .

Q. How should researchers address contradictions in reported reaction outcomes for this compound (e.g., oxidation vs substitution dominance)?

Methodological Answer: Resolve discrepancies by standardizing:

- Reaction conditions: Compare outcomes under identical pH, temperature, and solvent systems.

- Analytical validation: Use tandem MS/MS to distinguish oxidation byproducts from substitution products .

- Catalyst screening: Test transition-metal catalysts (e.g., Cu²⁺) to modulate pathway dominance .

Example Data Comparison:

| Study | Conditions | Major Product | Reference |

|---|---|---|---|

| A | H₂O₂, acidic pH | 5-Formyl-2-methylpyrimidin-4-ol (oxidation) | |

| B | NH₃, DMF | 5-(Hydroxymethyl)-4-aminopyrimidine (substitution) |

Q. What methodologies are recommended for studying the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Buffer stability assays: Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

- Kinetic analysis: Calculate degradation rate constants (k) using first-order kinetics.

- Mass spectrometry: Identify hydrolytic fragments (e.g., cleavage of hydroxymethyl group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.